1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-2-carboxylic acid
CAS No.: 1219146-99-2
Cat. No.: VC2634660
Molecular Formula: C13H13F3N2O4
Molecular Weight: 318.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1219146-99-2 |
|---|---|
| Molecular Formula | C13H13F3N2O4 |
| Molecular Weight | 318.25 g/mol |
| IUPAC Name | 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C13H13F3N2O4/c14-13(15,16)8-4-5-9(11(7-8)18(21)22)17-6-2-1-3-10(17)12(19)20/h4-5,7,10H,1-3,6H2,(H,19,20) |
| Standard InChI Key | SNQXBGASHVBPGQ-UHFFFAOYSA-N |
| SMILES | C1CCN(C(C1)C(=O)O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
| Canonical SMILES | C1CCN(C(C1)C(=O)O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Introduction
Chemical Structure and Identification
1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-2-carboxylic acid consists of a piperidine ring with a carboxylic acid group at position 2, attached to a phenyl ring substituted with both a nitro group and a trifluoromethyl group. This particular arrangement of functional groups confers specific chemical and biological properties to the compound.
Identification Parameters
The compound is uniquely identified through several parameters that distinguish it from other similar compounds:
| Parameter | Value |
|---|---|
| CAS Number | 1219146-99-2 |
| Molecular Formula | C₁₃H₁₃F₃N₂O₄ |
| Molecular Weight | 318.249 g/mol |
| Exact Mass | 318.082733 |
| InChI Key | SNQXBGASHVBPGQ-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(C(C1)C(=O)O)C2=C(C=C(C=C2)C(F)(F)F)N+[O-] |
The compound is also known by alternative names including 1-[2-Nitro-4-(trifluoromethyl)phenyl]-2-piperidinecarboxylic acid and 2-Piperidinecarboxylic acid, 1-[2-nitro-4-(trifluoromethyl)phenyl]- .
Physical Properties
1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-2-carboxylic acid possesses several notable physical properties that influence its behavior in various environmental and experimental conditions.
Key Physical Characteristics
The physical properties of this compound are essential for understanding its applications and limitations in research and industrial settings:
| Property | Value |
|---|---|
| Density | 1.5±0.1 g/cm³ |
| Boiling Point | 452.4±45.0 °C at 760 mmHg |
| Flash Point | 227.4±28.7 °C |
| Vapor Pressure | 0.0±1.2 mmHg at 25°C |
| Index of Refraction | 1.539 |
| LogP | 4.08 |
The relatively high boiling and flash points indicate thermal stability, while the LogP value of 4.08 suggests significant lipophilicity, which has implications for its solubility and potential biological membrane permeability .
Solubility Profile
Chemical Properties and Reactivity
The chemical behavior of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-2-carboxylic acid is determined by its functional groups, each contributing to specific reaction pathways.
Functional Group Reactivity
Each functional group in the compound exhibits distinct reactivity patterns:
Synthesis and Preparation Methods
The synthesis of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-2-carboxylic acid requires multiple steps and careful control of reaction conditions.
Industrial Production Considerations
For larger-scale production, several factors would need to be addressed:
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Reaction scale-up challenges
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Heat and mass transfer issues
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Safety considerations related to handling nitro compounds
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Environmental impact of reagents and byproducts
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Cost-effectiveness of starting materials and processes
Analytical Characterization
The identification and purity assessment of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-2-carboxylic acid can be accomplished through various analytical techniques.
Spectroscopic Analysis
The compound can be characterized using:
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR would show distinctive patterns for the aromatic protons, piperidine ring protons, and carboxylic acid proton.
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Infrared Spectroscopy (IR): Expected to show characteristic absorption bands for the carboxylic acid (1700-1725 cm⁻¹), nitro group (1530-1550 cm⁻¹ and 1345-1385 cm⁻¹), and C-F bonds (1000-1400 cm⁻¹).
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Mass Spectrometry: Would confirm the molecular weight of 318.249 g/mol and provide fragmentation patterns specific to the structural features.
Chromatographic Methods
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) would be valuable for assessing the purity of the compound and monitoring reaction progress during synthesis.
Biological Activity and Applications
The biological activity of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-2-carboxylic acid is influenced by its structural features, particularly the combination of the nitro and trifluoromethyl groups on the phenyl ring.
Structure-Activity Relationships
The biological activity of this compound would be influenced by:
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The lipophilicity contributed by the trifluoromethyl group, enhancing membrane permeability
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The hydrogen bonding capacity of the carboxylic acid group
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The electron-withdrawing effects of the nitro group
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The conformational constraints imposed by the piperidine ring
Chemical Research Applications
In chemical research, 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-2-carboxylic acid may serve as:
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An intermediate in organic synthesis
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A building block for more complex molecules
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A model compound for studying reaction mechanisms
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A starting material for the development of novel materials or pharmaceuticals
Comparison with Related Compounds
Understanding how 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-2-carboxylic acid compares with structurally similar compounds provides insights into structure-property relationships.
Structural Analogs
The following table compares the target compound with related structures:
| Compound | Structural Difference | Impact on Properties |
|---|---|---|
| Piperidine-4-carboxylic acid | Different position of carboxylic acid; lacks phenyl, nitro, and trifluoromethyl groups | Lower molecular weight; different spatial arrangement; altered reactivity |
| 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine | Lacks carboxylic acid group | Lower solubility in aqueous media; different hydrogen bonding capability |
| 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid | Carboxylic acid at position 4 instead of position 2 | Different spatial arrangement affecting biological targeting and reactivity |
These comparisons highlight how subtle structural changes can significantly impact the chemical and biological behavior of these compounds.
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